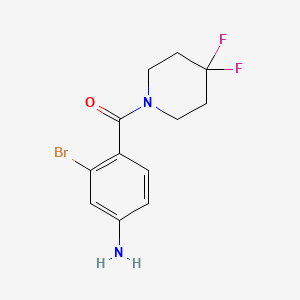
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is a chemical compound with the molecular formula C12H12BrF2NO It is characterized by the presence of an amino group, a bromine atom, and a difluoropiperidyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Coupling Reaction: The key step involves a coupling reaction between the 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and difluoropiperidyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but lacks the amino group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the piperidyl group.
Uniqueness
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the presence of both an amino group and a difluoropiperidyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H13BrF2N2O |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
(4-amino-2-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13BrF2N2O/c13-10-7-8(16)1-2-9(10)11(18)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6,16H2 |
Clé InChI |
CNHDLULXOMXXLB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)

![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)

![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)







![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
